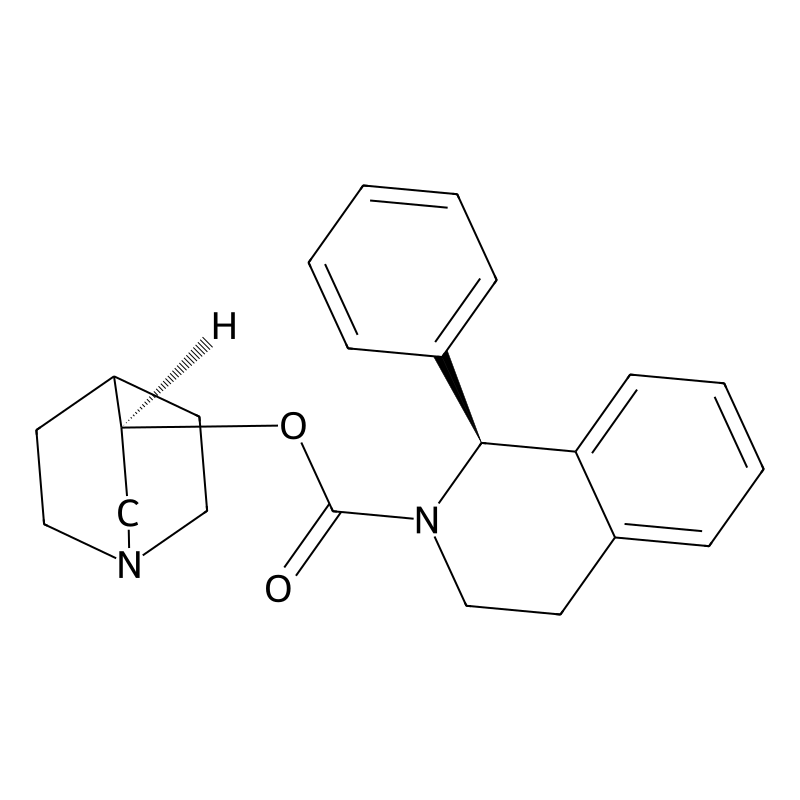Solifenacin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Overactive Bladder Treatment
Scientific Field: Urology
Methods of Application: Randomized controlled trials (RCTs) were identified and extracted from MEDLINE, Embase, and CENTRAL.
Results: Solifenacin significantly reduced urgency episodes, micturitions, and incontinence episodes per 24 h.
Improved Chemical Stability
Scientific Field: Pharmaceutics
Application Summary: A bioequivalent tablet form of solifenacin succinate (SOL) with improved storage stability was designed using a direct compression (DC) technique.
Pediatric Overactive Bladder Treatment
Scientific Field: Pediatric Urology
Application Summary: Solifenacin combined with biofeedback is used for treating pediatric overactive bladder.
Treatment of Neurogenic Detrusor Overactivity
Solifenacin is a synthetic compound classified as a competitive muscarinic receptor antagonist. It is primarily indicated for the treatment of overactive bladder syndrome, characterized by symptoms such as urinary incontinence, urgency, and frequency. Solifenacin selectively targets the M3 muscarinic receptors in the bladder, which play a crucial role in regulating smooth muscle contraction. By inhibiting these receptors, solifenacin effectively reduces bladder contractions, thereby enhancing the bladder's capacity and improving control over urination .
Solifenacin acts as a muscarinic receptor antagonist []. Muscarinic receptors are a type of G protein-coupled receptor (GPCR) found in various tissues, including the bladder. They respond to the neurotransmitter acetylcholine, which causes muscle contraction. Solifenacin binds to the muscarinic receptor, preventing acetylcholine from binding and thereby relaxing the bladder muscle [].
The primary metabolic pathway for solifenacin involves cytochrome P450 enzymes, particularly CYP3A4. The compound undergoes N-oxidation at the quinuclidin ring, yielding several metabolites, including the pharmacologically active 4R-hydroxy solifenacin and various inactive forms such as N-glucuronide and N-oxide derivatives. Approximately 69% of solifenacin is excreted renally, with the remaining 23% eliminated via feces . The compound's stability and metabolic profile are essential for its therapeutic efficacy and safety.
Solifenacin exhibits significant biological activity through its antagonistic effects on muscarinic receptors. Its primary action is to block acetylcholine from binding to M3 receptors in the bladder, leading to decreased detrusor muscle contractions. Studies have demonstrated that solifenacin effectively inhibits contractions induced by various stimuli, including carbachol and electrical field stimulation . Additionally, it may possess calcium channel antagonist properties at higher concentrations, further contributing to its therapeutic effects in managing overactive bladder symptoms .
The synthesis of solifenacin involves several steps that typically include:
- Formation of Quinuclidine Derivative: The initial step involves synthesizing a quinuclidine structure.
- Coupling with Aromatic Ring: This step introduces an aromatic moiety through nucleophilic substitution or coupling reactions.
- Formation of Ester: The final step involves forming an ester bond with a carboxylic acid derivative to yield solifenacin.
These synthetic routes ensure that the final product possesses the necessary pharmacological properties for effective therapeutic use .
Solifenacin is primarily used in clinical settings for treating overactive bladder syndrome. Its efficacy in reducing urinary frequency and urgency has made it a popular choice among anticholinergic medications. It is administered orally and is available under various brand names, including Vesicare. Due to its long half-life (45 to 68 hours), solifenacin can be taken once daily, providing sustained relief from symptoms .
Solifenacin's metabolism can be significantly affected by other medications, particularly those that inhibit CYP3A4 enzymes. Concomitant use of drugs like ketoconazole can increase solifenacin levels in the body, potentially leading to adverse effects. Furthermore, there are concerns regarding drug interactions that may prolong the QT interval, increasing the risk of arrhythmias when used with other QT-prolonging agents such as moxifloxacin or pimozide . Therefore, careful consideration of potential drug interactions is crucial when prescribing solifenacin.
Several compounds share structural or functional similarities with solifenacin. Below is a comparison highlighting their unique characteristics:
| Compound Name | Mechanism of Action | Indications | Unique Features |
|---|---|---|---|
| Oxybutynin | Muscarinic receptor antagonist | Overactive bladder | Available in transdermal patch form |
| Tolterodine | Muscarinic receptor antagonist | Overactive bladder | Offers extended-release formulation |
| Darifenacin | Selective M3 receptor antagonist | Overactive bladder | Greater selectivity for M3 receptors |
| Fesoterodine | Prodrug converted to active metabolite | Overactive bladder | Provides rapid onset of action |
Solifenacin stands out due to its high selectivity for M3 receptors and its favorable pharmacokinetic profile, allowing once-daily dosing while minimizing side effects associated with non-selective anticholinergics .
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Melting Point
UNII
Drug Indication
FDA Label
Livertox Summary
Drug Classes
Pharmacology
MeSH Pharmacological Classification
ATC Code
G04 - Urologicals
G04B - Urologicals
G04BD - Drugs for urinary frequency and incontinence
G04BD08 - Solifenacin
Mechanism of Action
KEGG Target based Classification of Drugs
Rhodopsin family
Acetylcholine (muscarinic)
CHRM3 [HSA:1131] [KO:K04131]
Other CAS
Absorption Distribution and Excretion
69.2±7.8% of a radiolabelled dose is recovered in the urine, 22.5±3.3% was recovered in feces, and 0.4±7.8% was recovered in exhaled air. 18% of solifenacin is eliminated as the N-oxide metabolite, 9% is eliminated as the 4R-hydroxy N-oxide metabolite, and 8% is eliminated as the 4R-hydroxy metabolite.
The volume of distribution of solifenacin is 600L.
The clearance of solifenacin is 7-14L/h and a renal clearance of 0.67-1.51L/h.
Metabolism Metabolites
Wikipedia
N-Phenethyl-4-piperidinone








